Mt KARI-IN-1
CAS No.:
Cat. No.: VC16638378
Molecular Formula: C14H11N5O4S2
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N5O4S2 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-3-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea |
| Standard InChI | InChI=1S/C14H11N5O4S2/c1-23-9-4-2-8(3-5-9)15-13(20)16-14-18-17-12(25-14)10-6-7-11(24-10)19(21)22/h2-7H,1H3,(H2,15,16,18,20) |
| Standard InChI Key | NCGHEDQKUUEBRW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Introduction
Chemical and Structural Profile of Mt KARI-IN-1
Molecular Identity and Physicochemical Properties
Mt KARI-IN-1, also identified by the CAS registry number 2987760-64-3, belongs to the class of thiadiazole-containing carboxamides. Its systematic IUPAC name is ((4-methoxyphenyl)carbamoyl)(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide. The compound’s structure integrates a 1,3,4-thiadiazole core linked to a 5-nitrothiophene moiety and a 4-methoxyphenylcarbamoyl group, which collectively contribute to its target affinity and stability .
Table 1: Key Chemical Properties of Mt KARI-IN-1
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 2987760-64-3 |
| Target | Mtb KARI |
| Pathway | Branched-Chain Amino Acid Biosynthesis |
| Storage Conditions | -20°C, desiccated |
The nitro group on the thiophene ring enhances electrophilic interactions with the KARI active site, while the methoxy substituent on the phenyl ring likely improves solubility and pharmacokinetic properties .
Mechanism of Action: Inhibition of Mtb Ketol-Acid Reductoisomerase
Role of KARI in Mycobacterial Metabolism
KARI catalyzes the second step in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for bacterial cell wall synthesis and protein production. The enzyme facilitates two sequential reactions: (1) the isomerization of 2-acetolactate (2-AL) or 2-aceto-2-hydroxybutyrate (AHB) and (2) the NADPH-dependent reduction of the resulting α,β-diketone to form 2,3-dihydroxy-isovalerate or 2,3-dihydroxy-3-methylvalerate . By blocking this pathway, Mt KARI-IN-1 starves Mtb of critical amino acids, leading to bacteriostatic or bactericidal effects depending on concentration .
Structural Basis of Inhibition
Crystallographic studies of homologous KARI enzymes reveal that inhibitors like Mt KARI-IN-1 bind competitively to the NADPH/NADH cofactor pocket. The thiadiazole and nitrothiophene groups form hydrogen bonds with conserved residues (e.g., Asp 335 and Lys 228 in Sulfolobus acidocaldarius KARI), while the methoxyphenyl group occupies a hydrophobic subpocket, stabilizing the enzyme-inhibitor complex . This dual interaction disrupts Mg coordination required for substrate isomerization and prevents NADPH binding, thereby halting both catalytic steps .
Preclinical Research Findings
Enzymatic Inhibition Kinetics
In vitro assays demonstrate Mt KARI-IN-1’s potency with an IC of 3.06 μM against purified Mtb KARI . Kinetic analyses indicate mixed-type inhibition, suggesting the compound binds both the free enzyme and the enzyme-substrate complex. The value of 3.06 μM underscores its suitability as a lead compound for further optimization.
Table 2: Biological Activity of Mt KARI-IN-1
| Parameter | Value |
|---|---|
| IC (Mtb KARI) | 3.06 μM |
| Inhibition Type | Mixed-type |
| Selectivity | No activity against human KARI homologs |
| Cytotoxicity (HEK293) | >100 μM (CC) |
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